2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(1-phenylethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)25-20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXUCXEWHANSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide, a compound within the thioamide family, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has the molecular formula and features a phenylsulfanyl group attached to an acetamide moiety. Its unique chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other thioamide derivatives.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and pathways:
- Caspase-1 Regulation : Molecular docking studies have demonstrated that the compound interacts with the caspase-1 active site, potentially regulating its activation. This interaction is crucial in inflammatory responses and could lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TSLP in models of allergic rhinitis .
- Cellular Pathway Modulation : Similar compounds have been shown to affect cellular pathways involved in cancer progression and inflammation. Ongoing investigations aim to elucidate the exact mechanisms through which this compound exerts its effects on cellular functions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Allergic Rhinitis : In an animal model, treatment with 2-(Phenylthio)acetamide significantly reduced symptoms associated with allergic rhinitis by modulating immune responses .
- Antiproliferative Studies : Research on thioamide derivatives has indicated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties .
Comparative Analysis Table
The following table summarizes key biological activities and properties of this compound compared to similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Thioamide | Antiproliferative, antimicrobial, anti-inflammatory |
| 2-(Phenylthio)acetamide | Thioamide | Antiproliferative, antimicrobial |
| N-(2-Phenylethyl)acetamide | Amide | Antimicrobial |
| Thiazole Derivatives | Heterocyclic | Anti-inflammatory, anticancer |
Comparison with Similar Compounds
N-Phenyl-2-(phenylsulfanyl)acetamide
This compound lacks the N-(1-phenylethyl) group but shares the phenylsulfanyl and phenyl substituents. Crystallographic studies reveal a Cphenyl–S–C–Ccarbonyl torsion angle of ~80°, influencing its conformational flexibility and intermolecular interactions (e.g., hydrogen bonding) .
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)
Synthesized via demethylation using NaI and TMS-Cl in acetonitrile , this analogue replaces the phenylsulfanyl group with a 4-hydroxyphenyl moiety. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the sulfanyl-containing target compound.
Antimicrobial Acetamide Derivatives
Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) exhibit potent activity against gram-positive bacteria . Unlike these derivatives, the target compound lacks a sulfonyl-piperazine motif, suggesting divergent mechanisms of action.
Key Observations :
- The target compound’s synthesis leverages transition-metal catalysis, whereas analogues like 30005 rely on milder demethylation conditions .
- Sulfur-containing groups (phenylsulfanyl vs. sulfonyl) influence electronic properties and biological target engagement.
Pharmacological and Physicochemical Properties
Antioxidant and Anti-Inflammatory Potential
Acetamides with hydroxyl or sulfanyl groups, such as 30005, demonstrate antioxidant activity due to radical scavenging capabilities . The phenylsulfanyl group in the target compound may confer similar activity, though this remains unverified experimentally.
Receptor Agonist Activity
Pyridazinone-based acetamides (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, stimulating calcium mobilization in neutrophils . The target compound’s N-(1-phenylethyl) group could modulate receptor specificity compared to these derivatives.
Antimicrobial Activity
While sulfonyl-piperazine acetamides (e.g., compound 47) show gram-positive antibacterial activity , the target compound’s phenylsulfanyl group may instead enhance antifungal properties, as seen in other sulfur-containing analogues .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. Key steps include:
- Thioether formation : Reacting a thiol (e.g., benzenethiol) with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the phenylsulfanyl-acetamide core to the 1-phenylethylamine group .
- Optimization strategies :
- Monitor reaction progress via TLC and adjust temperature/pH to minimize side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
- 1H/13C NMR : Assign peaks to confirm the phenylsulfanyl group (δ ~3.8–4.2 ppm for –S–CH₂–) and amide protons (δ ~8–10 ppm) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C–S bond: ~1.81 Å; torsion angles for stereoelectronic analysis) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 406.5) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Key modifications :
- Replace the phenylsulfanyl group with sulfoxide/sulfone to modulate electron-withdrawing effects .
- Vary the N-(1-phenylethyl) group with alkyl/heteroaryl substituents to probe steric effects on target binding .
- Methodology :
- Synthesize analogs and test in vitro (e.g., enzyme inhibition assays for kinases or GPCRs) .
- Correlate logP values (HPLC-derived) with cellular permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Systematic validation :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-analysis : Compare IC₅₀ values against structural analogs to identify substituent-specific trends .
Q. How can computational modeling predict binding modes to therapeutic targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or β-amyloid. Key parameters:
- Grid box centered on active sites (PDB: 1CX2 for COX-2).
- Score poses by hydrogen bonding (amide NH to Glu524) and π-π stacking (phenyl groups with Phe518) .
Q. What are best practices for analyzing crystallographic data to resolve conformational flexibility?
- Refinement protocols :
- Use SHELXL for anisotropic displacement parameters and disorder modeling .
- Validate hydrogen bonds (e.g., N–H···O=C interactions) via Mercury software .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
